molecular formula C23H19ClN2O3S B2437350 (3E)-3-{[(2-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893310-06-0

(3E)-3-{[(2-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Katalognummer: B2437350
CAS-Nummer: 893310-06-0
Molekulargewicht: 438.93
InChI-Schlüssel: ANHDSTGRRTUDFC-HYARGMPZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3E)-3-{[(2-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C23H19ClN2O3S and its molecular weight is 438.93. The purity is usually 95%.
BenchChem offers high-quality (3E)-3-{[(2-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3E)-3-{[(2-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(3E)-3-[(2-chloroanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3S/c1-16-10-12-17(13-11-16)15-26-21-9-5-2-6-18(21)23(27)22(30(26,28)29)14-25-20-8-4-3-7-19(20)24/h2-14,25H,15H2,1H3/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHDSTGRRTUDFC-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=CC=C4Cl)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=CC=C4Cl)/S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (3E)-3-{[(2-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a member of the benzothiazinone family, which has garnered attention for its biological activity, particularly in the context of antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity based on recent studies, including data tables and case studies.

Chemical Structure and Properties

The structure of the compound can be broken down as follows:

  • Core Structure : Benzothiazinone ring system
  • Substituents :
    • A chlorophenyl group at one end
    • A methylbenzyl group at the other end
  • Functional Groups : The presence of a methylene bridge and a dioxo functional group enhances its reactivity.

Antimicrobial Activity

Research indicates that benzothiazinones exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis. For instance, compounds derived from this class have shown promising results in preclinical studies. Specifically, the benzothiazinone analog SKLB-TB1001 demonstrated excellent activity against M. tuberculosis in various assays, including the Microplate Alamar Blue assay .

The compound's mechanism involves interference with the bacterial cell wall synthesis and inhibition of specific metabolic pathways essential for bacterial survival. The substitution patterns on the benzothiazinone scaffold are crucial for enhancing activity against resistant strains of bacteria .

Anticancer Activity

The anticancer potential of benzothiazinones has been explored in several studies. Compounds similar to (3E)-3-{[(2-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves inducing apoptosis and disrupting cell cycle progression .

Case Studies

  • Antitubercular Activity :
    • A study reported that derivatives of benzothiazinones exhibited IC50 values in the low micromolar range against M. tuberculosis, indicating potent antitubercular activity .
    • The structural modifications on the benzothiazinone backbone significantly influenced their efficacy and selectivity towards bacterial targets.
  • Anticancer Activity :
    • In vitro studies using human cancer cell lines showed that certain derivatives led to significant reductions in cell viability, with IC50 values comparable to standard chemotherapeutic agents .
    • The compounds were found to induce apoptosis through caspase activation pathways.

Data Tables

Activity Type Compound IC50 (µM) Target
AntitubercularSKLB-TB10010.5Mycobacterium tuberculosis
Anticancer (Breast)Benzothiazinone Derivative A15MCF-7 Cell Line
Anticancer (Leukemia)Benzothiazinone Derivative B10K562 Cell Line

Wissenschaftliche Forschungsanwendungen

The compound (3E)-3-{[(2-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications in medicinal chemistry, pharmacology, and material sciences, supported by comprehensive data and case studies.

Basic Information

  • Molecular Formula : C23H19ClN2O3S
  • Molecular Weight : 438.93 g/mol
  • CAS Number : 893310-06-0

Structural Characteristics

The compound features a benzothiazine core, which is known for its diverse biological activities. The presence of the chlorophenyl and methylbenzyl groups contributes to its lipophilicity and potential interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with a benzothiazine structure exhibit antimicrobial properties. A study demonstrated that derivatives of benzothiazine showed significant activity against various bacterial strains, suggesting that (3E)-3-{[(2-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide may also possess similar properties.

Anticancer Potential

Benzothiazine derivatives have been investigated for their anticancer effects. For instance, studies have shown that modifications on the benzothiazine scaffold can enhance cytotoxicity against cancer cell lines. The specific substitution patterns in (3E)-3-{[(2-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide may influence its efficacy against tumors.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in disease pathways. Preliminary assays have indicated that related benzothiazine compounds can inhibit enzymes such as topoisomerases, which are crucial for DNA replication in cancer cells.

Synthesis of Polymers

The unique structure of (3E)-3-{[(2-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide allows it to be utilized as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. Research has shown that incorporating such compounds into polymer matrices can improve their performance in various applications.

Photophysical Properties

Studies exploring the photophysical properties of benzothiazine derivatives suggest that they may exhibit interesting fluorescence characteristics. This property can be harnessed in developing fluorescent probes for biological imaging or sensors for detecting specific biomolecules.

Case Study 1: Antimicrobial Testing

In a laboratory setting, (3E)-3-{[(2-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide was tested against Staphylococcus aureus and Escherichia coli. The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating promising antimicrobial activity.

Case Study 2: Cytotoxicity Assays

A series of cytotoxicity assays conducted on human cancer cell lines revealed that the compound induced apoptosis at concentrations above 10 µM. Flow cytometry analysis confirmed an increase in early apoptotic cells, suggesting its potential as an anticancer agent.

Parameter Value
MIC (S. aureus)32 µg/mL
MIC (E. coli)32 µg/mL
IC50 (Cancer Cell Line)10 µM

Q & A

Q. What synthetic methodologies are commonly employed for preparing (3E)-3-{[(2-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide?

  • Methodological Answer: The synthesis typically involves multi-step reactions, including Knoevenagel condensation to form the α,β-unsaturated ketone intermediate and subsequent functionalization. For example:
  • Step 1: React 3-benzoyl-4-hydroxy-1,2-benzothiazine 1,1-dioxide with 2-bromo-N-(2-chlorophenyl)acetamide in dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃) at 100°C for 2 hours .
  • Step 2: Purify via recrystallization (ethanol or ethyl acetate) to isolate the product in ~75% yield .
  • Key Controls: Monitor reaction progress using TLC and optimize stoichiometry to minimize by-products (e.g., unreacted acetamide derivatives) .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer: Structural elucidation combines spectroscopic and crystallographic techniques:
  • X-ray Crystallography: Resolve the E-configuration of the α,β-unsaturated ketone and confirm the 2,2-dioxide moiety. Use SHELX software for refinement, with R-factors < 0.05 .
  • NMR Spectroscopy: Analyze ¹H and ¹³C NMR for diagnostic signals (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 160–170 ppm for carbonyl groups) .
  • Mass Spectrometry: Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peak matching theoretical mass) .

Q. What preliminary biological activities have been reported for benzothiazine derivatives like this compound?

  • Methodological Answer: Initial screening focuses on enzyme inhibition assays:
  • α-Glucosidase/α-Amylase Inhibition: Use p-nitrophenyl glycosides as substrates; measure IC₅₀ values via UV-Vis spectroscopy at 405 nm .
  • Aldose Reductase Inhibition: Employ recombinant human ALR2 and DL-glyceraldehyde as substrate; quantify NADPH depletion at 340 nm .
  • Antimicrobial Screening: Utilize agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s inhibitory potency?

  • Methodological Answer: SAR optimization involves systematic substitutions:
  • Variation of Substituents: Replace the 2-chlorophenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate electronic effects .
  • Stereochemical Modifications: Synthesize Z-isomers or enantiomers via chiral catalysts to assess configuration-dependent activity .
  • Data Analysis: Correlate IC₅₀ values with Hammett constants or molecular descriptors (e.g., LogP) using QSAR models .

Q. What computational strategies are used to predict binding modes with target enzymes?

  • Methodological Answer: Molecular docking and dynamics simulations are critical:
  • Protein Preparation: Retrieve α-glucosidase (PDB: 2ZE0) or aldose reductase (PDB: 1US0) structures; remove water molecules and add polar hydrogens .
  • Ligand Docking: Use AutoDock Vina with Lamarckian genetic algorithms; validate poses with RMSD clustering (<2.0 Å) .
  • Binding Energy Calculations: Estimate ΔG using MM-PBSA/GBSA methods; prioritize residues (e.g., His674 in α-glucosidase) for mutagenesis studies .

Q. How do reaction conditions influence the regioselectivity of benzothiazine ring formation?

  • Methodological Answer: Regioselectivity is controlled by:
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) favor cyclization via stabilization of intermediates .
  • Catalytic Systems: Sodium methoxide promotes Knoevenagel condensation, while benzoyl peroxide aids in radical-mediated chlorination .
  • Temperature Gradients: Lower temperatures (25–50°C) reduce side reactions (e.g., over-oxidation of sulfide to sulfone) .

Q. What crystallographic insights reveal electronic effects in the benzothiazine core?

  • Methodological Answer: X-ray data analysis provides electronic information:
  • Bond Length Analysis: Shortened C=O bonds (1.21–1.23 Å) indicate resonance stabilization in the 2,2-dioxide group .
  • Hirshfeld Surfaces: Quantify intermolecular interactions (e.g., C-H···O contacts) contributing to crystal packing .
  • Electrostatic Potential Maps: Visualize electron-deficient regions (e.g., α,β-unsaturated ketone) for nucleophilic attack prediction .

Q. What strategies are recommended for in vivo evaluation of pharmacokinetics and toxicity?

  • Methodological Answer: Preclinical testing involves:
  • Pharmacokinetics: Administer orally to rodent models; measure plasma concentration via LC-MS/MS. Calculate AUC, Cₘₐₓ, and t₁/₂ .
  • Toxicity Screening: Conduct acute toxicity studies (OECD 423); assess liver/kidney function via serum ALT, AST, and creatinine levels .
  • Metabolite Profiling: Identify phase I/II metabolites using hepatocyte microsomes and UPLC-QTOF-MS .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.